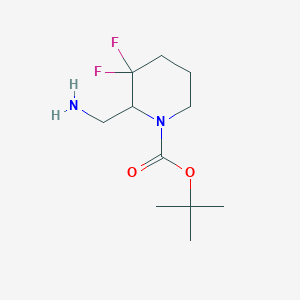

tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Description

tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl substituent at position 2, and two fluorine atoms at position 3. This structure is significant in medicinal chemistry as a versatile building block for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and CNS-targeting agents. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atoms improve metabolic stability and membrane permeability .

Properties

Molecular Formula |

C11H20F2N2O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-5-11(12,13)8(15)7-14/h8H,4-7,14H2,1-3H3 |

InChI Key |

HOKDQOMXOJDVHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring can be constructed via cyclization reactions starting from appropriate precursors such as amino alcohols or haloalkyl amines. Common methods include intramolecular nucleophilic substitution or reductive amination cyclizations. The choice of starting materials and cyclization conditions (e.g., temperature, solvent, base) is critical to ensure regioselectivity and ring closure efficiency.

Installation of the Aminomethyl Group at the 2-Position

The aminomethyl substituent is introduced via reductive amination or nucleophilic substitution reactions. For example, a suitable aldehyde or halomethyl intermediate at the 2-position can be reacted with ammonia or a protected amine source, followed by reduction using agents such as sodium cyanoborohydride or sodium triacetoxyborohydride. Protection of the amine during this step is often necessary to prevent side reactions.

Protection of the Nitrogen with tert-Butyl Carbamate

The nitrogen atom of the piperidine ring is protected by reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. This step is crucial to stabilize the molecule and facilitate purification. The reaction is typically carried out in an organic solvent like dichloromethane at 0–25°C.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperidine ring formation | Cyclization of amino alcohols or haloalkyl amines; base (e.g., K2CO3) | Control temperature to avoid side products |

| Difluorination | Diethylaminosulfur trifluoride (DAST), anhydrous solvent, 0–5°C | Strict moisture exclusion required |

| Aminomethyl group introduction | Reductive amination with aldehyde + NaBH3CN or NaBH(OAc)3 | Monitor by TLC/HPLC for completion |

| Boc protection | tert-Butyl chloroformate, base, DCM, 0–25°C | Purification by column chromatography |

Optimization involves controlling moisture, temperature, and reaction time to maximize yield and stereochemical purity. Analytical monitoring by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy is essential.

Key analytical techniques used to confirm the structure and purity include:

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to verify substitution patterns and fluorine incorporation.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation.

- HPLC/UPLC: To assess purity, typically >95% for pharmaceutical applications.

- X-ray Crystallography: When available, to confirm stereochemistry and molecular conformation.

| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Piperidine ring synthesis | Amino alcohols/haloalkyl amines, base | Formation of piperidine core |

| Difluorination | DAST or equivalent, anhydrous, low temp | Introduction of 3,3-difluoro groups |

| Aminomethyl group installation | Reductive amination (aldehyde + NaBH3CN) | Attachment of aminomethyl substituent |

| Boc protection | tert-Butyl chloroformate, base, organic solvent | Protection of nitrogen for stability |

- The use of continuous flow reactors has been explored to improve reaction control, yield, and scalability, especially for fluorination steps which are sensitive to moisture and temperature fluctuations.

- Strict anhydrous conditions and inert atmosphere (nitrogen or argon) are critical throughout the synthesis to prevent hydrolysis and side reactions.

- Reaction monitoring by chromatographic and spectroscopic methods allows for timely intervention and optimization.

- The tert-butyl carbamate protecting group facilitates purification and enhances compound stability during storage and handling.

The preparation of tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a multi-step synthetic process requiring precise control of reaction conditions, especially during fluorination and amine functionalization steps. The combination of cyclization, selective fluorination, reductive amination, and nitrogen protection strategies enables the efficient synthesis of this compound with high purity and yield. Advances in continuous flow chemistry and analytical monitoring further enhance the robustness and scalability of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound demonstrates promising applications in drug development due to its interaction with biological targets. Its structural features may allow it to act as a ligand for neurotransmitter receptors, which is crucial for developing treatments for neurological disorders.

Synthetic Routes

Various synthetic pathways can be employed to produce this compound, which may include:

- Direct Fluorination : Introducing fluorine atoms into the piperidine ring.

- Aminomethylation : Adding the aminomethyl group to enhance biological activity.

- Carboxylation : Modifying the carboxylic acid functionality for improved solubility and reactivity.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

Neuropharmacology Studies

Research has indicated that compounds similar to tert-butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate may influence neurotransmitter systems involved in mood regulation and cognition. For instance:

- A study published in Journal of Medicinal Chemistry highlighted the efficacy of fluorinated piperidines in modulating serotonin receptors, suggesting a pathway for developing antidepressants.

Anticancer Research

Another area of investigation involves the compound's potential as an anticancer agent. Preliminary data suggest that derivatives may target cancer cell lines by inducing apoptosis through receptor-mediated pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the fluorine atoms and the tert-butyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, fluorine count, and functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Differences and Implications

Substituent Position: The 2-aminomethyl isomer (target compound) may exhibit distinct steric and electronic effects compared to 4- or 5-aminomethyl analogs, influencing receptor binding in drug design .

Fluorination Pattern: 3,3-Difluoro substitution (as in the target compound) enhances electronegativity and hydrogen-bonding capacity compared to monofluoro analogs, improving target affinity in enzyme inhibition . The 4,4-dihydroxy variant () introduces polar hydroxyl groups, increasing solubility but reducing blood-brain barrier penetration .

Synthetic Accessibility: Fluorination methods like Selectfluor® () are critical for introducing difluoro groups. The target compound’s synthesis likely parallels these routes but requires regioselective control for the 2-aminomethyl group. The azidomethyl precursor (CAS 1803584-96-4, ) can be reduced to the aminomethyl group, offering a pathway for late-stage functionalization .

Similarity Scores: Computational similarity algorithms () assign a score of 0.86 to the 4-aminomethyl isomer (CAS 1303973-22-9) and 0.92 to fluorohydroxypiperidines, reflecting the impact of functional group positioning on molecular recognition .

Biological Activity

tert-Butyl 2-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (often referred to as TBFDP) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22F2N2O2

- Molecular Weight : 264.31 g/mol

- CAS Number : 1334412-45-1

TBFDP exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. The presence of fluorine atoms in its structure enhances lipophilicity and potentially increases binding affinity to biological targets.

Key Interaction Pathways:

- Anti-inflammatory Activity : Research indicates that derivatives of tert-butyl piperidine compounds often exhibit significant anti-inflammatory properties. For example, related compounds have shown inhibition of inflammatory responses in animal models.

- Neuroprotective Effects : Some studies suggest that similar piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of edema in rat models | |

| Neuroprotection | Reduction of oxidative stress | |

| Enzyme inhibition | Possible inhibition of specific enzymes |

Case Studies

-

Anti-inflammatory Studies :

A study evaluated the anti-inflammatory effects of related compounds through carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema, with some compounds achieving up to 54% inhibition compared to standard treatments like indomethacin . -

Neuroprotective Studies :

In vitro studies demonstrated that TBFDP and its analogs could reduce cell death in neuronal cultures exposed to oxidative agents. These findings suggest a potential role for TBFDP in treating conditions like Alzheimer's disease or Parkinson's disease .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of TBFDP. The following findings summarize key outcomes from these studies:

- Synthesis and Characterization : New derivatives were synthesized and characterized using spectroscopic methods, confirming their structures and purity.

- Biological Testing : Compounds were tested for their anti-inflammatory and neuroprotective activities, with several showing promising results comparable to established pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.